molecular formula C13H18N2O2 B8690502 BENZYL ((1S,3R)-3-AMINOCYCLOPENTYL)CARBAMATE

BENZYL ((1S,3R)-3-AMINOCYCLOPENTYL)CARBAMATE

Cat. No.: B8690502
M. Wt: 234.29 g/mol
InChI Key: ZMHVOVQAUQAVMY-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

BENZYL ((1S,3R)-3-AMINOCYCLOPENTYL)CARBAMATE can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with cis-3-aminocyclopentanol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of benzyl (cis-3-aminocyclopentyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

BENZYL ((1S,3R)-3-AMINOCYCLOPENTYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BENZYL ((1S,3R)-3-AMINOCYCLOPENTYL)CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (cis-3-aminocyclopentyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The carbamate group can be selectively removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the cyclopentyl group.

    tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group in peptide synthesis.

Uniqueness

BENZYL ((1S,3R)-3-AMINOCYCLOPENTYL)CARBAMATE is unique due to its cis-3-aminocyclopentyl moiety, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in certain synthetic applications where other carbamates may not be as effective .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-[(1S,3R)-3-aminocyclopentyl]carbamate

InChI

InChI=1S/C13H18N2O2/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m1/s1

InChI Key

ZMHVOVQAUQAVMY-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC1N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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